molecular formula C14H20O3 B8496588 2H-1-Benzopyran-6-ol, 3,4-dihydro-2-methoxy-2,5,7,8-tetramethyl- CAS No. 53209-24-8

2H-1-Benzopyran-6-ol, 3,4-dihydro-2-methoxy-2,5,7,8-tetramethyl-

Cat. No. B8496588
CAS RN: 53209-24-8
M. Wt: 236.31 g/mol
InChI Key: KCTHYRRQQNMFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03947473

Procedure details

In the manner described in Example 1, 3.80 g (25 mmol) samples of trimethylhydroquinone were treated in 25 ml of methanol, 5.0 ml of trimethyl orthoformate, and 0.10 ml of 36 N aqueous H2SO4 with 50 mmole portions of the following methyl vinyl ketone substitutes: a, 2-methoxybutadiene; b, 3-ketobutanol; c, 3,3-dimethoxybutene (contaminated with about 20 percent 2-methoxybutadiene); and d, 4-methoxy-2-butanone. The reactions were monitored by tlc. Reactions a,c and d were complete after 24 hr and were worked up and dried in the manner of Example 1 to give (±)-6-hydroxy-2-methoxy-2,5,7,8-tetramethylchroman. In reaction b, a>50 percent conversion to (±)-6-hydroxy-2-methoxy-2,5,7,8-tetramethylchroman was indicated by tlc.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Name
methyl vinyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
25 mL
Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([OH:11])=[C:4]([CH3:10])[C:5]([CH3:9])=[C:6]([CH:8]=1)[OH:7].C(OC)(OC)OC.OS(O)(=O)=O.C(C(C)=O)=C.[CH3:29][O:30][C:31]([CH:33]=[CH2:34])=[CH2:32].O=C(C)CCO.COC(OC)(C)C=C.COCCC(=O)C>CO>[OH:11][C:3]1[C:2]([CH3:1])=[C:8]2[C:6](=[C:5]([CH3:9])[C:4]=1[CH3:10])[O:7][C:31]([O:30][CH3:29])([CH3:32])[CH2:33][CH2:34]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=C(C(=C(O)C1)C)C)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(OC)(OC)OC
Step Three
Name
Quantity
0.1 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Four
Name
methyl vinyl ketone
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C(=O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=C)C=C
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CCO)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C=C)(C)OC
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCC(C)=O
Step Nine
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried in the manner of Example 1

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC=1C(=C2CCC(OC2=C(C1C)C)(C)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.